molecular formula C22H18N4OS2 B2972929 1-(1'-phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone CAS No. 876942-63-1

1-(1'-phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone

Cat. No.: B2972929
CAS No.: 876942-63-1
M. Wt: 418.53
InChI Key: HSVKPKREDAZLRR-UHFFFAOYSA-N
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Description

1-(1'-phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a useful research compound. Its molecular formula is C22H18N4OS2 and its molecular weight is 418.53. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds with thiophene structures have been used in the synthesis of organic materials, particularly in the field of organic electronics . These materials often target specific electronic properties, such as electron-rich and good electron delocalization characters .

Mode of Action

It can be inferred from the structure of the compound that it may interact with its targets through its electron-donating and electron-withdrawing groups . The presence of a thiophene structure, which is known for its electron-rich character, suggests that the compound may interact with its targets through electron donation .

Biochemical Pathways

Thiophene structures are known to be involved in various chemical reactions, such as the gewald reaction and paal-knorr thiophene synthesis . These reactions involve the formation of thiophene rings, which are key components in the structure of the compound .

Pharmacokinetics

Thiophene structures are known to be involved in various chemical reactions, which could potentially influence the compound’s bioavailability .

Result of Action

Compounds with thiophene structures have been used in the synthesis of organic materials, particularly in the field of organic electronics . These materials often exhibit unique optical and electronic properties, such as strong fluorescence .

Action Environment

For instance, thiophene structures are known to be involved in various chemical reactions, which could potentially be influenced by factors such as temperature and solvent polarity .

Biological Activity

The compound 1-(1'-phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a complex organic molecule that exhibits significant biological activity. This article provides a comprehensive overview of its biological properties, including its potential therapeutic applications and mechanisms of action.

The molecular formula of the compound is C22H18N4OS2C_{22}H_{18}N_{4}O_{S}^{2} with a molecular weight of 418.53 g/mol. Its structure features a bipyrazole core substituted with thiophene rings, which are known to enhance biological activity due to their electron-rich nature.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene-containing compounds, including those related to our target compound. For example, derivatives of thiadiazole and bipyrazole have demonstrated:

  • Inhibition of Cancer Cell Proliferation : Compounds similar in structure have shown decreased viability in various cancer cell lines such as HL-60 (human myeloid leukemia), SK-MEL-1 (melanoma), and T24 (bladder cancer) cells .
  • Induction of Apoptosis : Many thiophene derivatives induce programmed cell death in cancer cells, suggesting a potential mechanism for their anticancer effects .
CompoundCancer TypeEffect
This compoundVariousDecreased cell viability
Thiadiazole DerivativeHL-60Induction of apoptosis
Pyrazole DerivativeT24Reduced proliferation

Antimicrobial Activity

Thiadiazole derivatives have also been noted for their antimicrobial properties , exhibiting efficacy against various pathogens. The compound's structure may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory and Antioxidant Properties

Research indicates that compounds with similar structural motifs possess anti-inflammatory and antioxidant activities. These properties are essential for developing treatments for diseases characterized by oxidative stress and chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound may act as an inhibitor of key enzymes involved in cancer progression or inflammation.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing proliferation.
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may involve modulation of ROS levels, thus protecting cells from oxidative damage.

Case Studies

Several studies have investigated the biological activities of thiophene-based compounds:

  • A study published in the Egyptian Journal of Chemistry demonstrated that thiophene derivatives exhibit significant cytotoxicity against various cancer cell lines .
  • Another research article highlighted the synthesis and evaluation of thiadiazole derivatives that showed promising results in inhibiting tumor growth in xenograft models .

Properties

IUPAC Name

1-[3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4OS2/c1-15(27)26-19(13-18(23-26)20-9-5-11-28-20)17-14-25(16-7-3-2-4-8-16)24-22(17)21-10-6-12-29-21/h2-12,14,19H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVKPKREDAZLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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